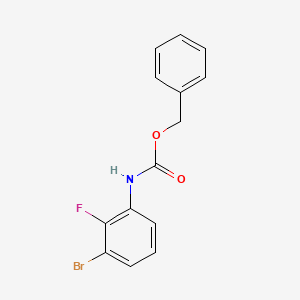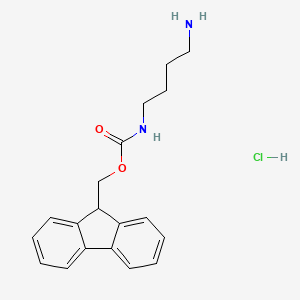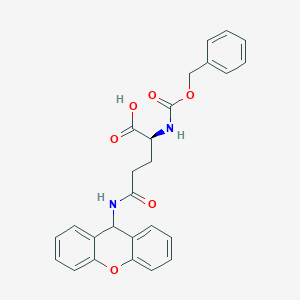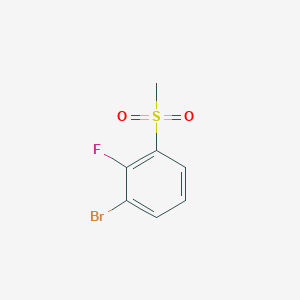
1-Brom-2-Fluor-3-methansulfonylbenzol
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-methanesulfonylbenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3-methanesulfonylbenzene is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
1-Bromo-2-fluoro-3-methanesulfonylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. For instance, 1-Bromo-2-fluoro-3-methanesulfonylbenzene can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of 1-Bromo-2-fluoro-3-methanesulfonylbenzene on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Bromo-2-fluoro-3-methanesulfonylbenzene can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 1-Bromo-2-fluoro-3-methanesulfonylbenzene exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, 1-Bromo-2-fluoro-3-methanesulfonylbenzene can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-fluoro-3-methanesulfonylbenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-fluoro-3-methanesulfonylbenzene remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 1-Bromo-2-fluoro-3-methanesulfonylbenzene can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-fluoro-3-methanesulfonylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1-Bromo-2-fluoro-3-methanesulfonylbenzene can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-Bromo-2-fluoro-3-methanesulfonylbenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, 1-Bromo-2-fluoro-3-methanesulfonylbenzene can influence metabolite levels, leading to changes in cellular energy balance and overall metabolic state .
Transport and Distribution
Within cells and tissues, 1-Bromo-2-fluoro-3-methanesulfonylbenzene is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1-Bromo-2-fluoro-3-methanesulfonylbenzene can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 1-Bromo-2-fluoro-3-methanesulfonylbenzene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-methanesulfonylbenzene can be synthesized through several methods, including halogenation and sulfonation reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that ensures high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-3-methanesulfonylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield bromo-fluoro-methanesulfonic acids.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorobenzene
1-Bromo-3-fluorobenzene
1-Bromo-2-fluoro-3-iodobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFSPHSKMPOPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541305-10-5 | |
| Record name | 1-bromo-2-fluoro-3-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


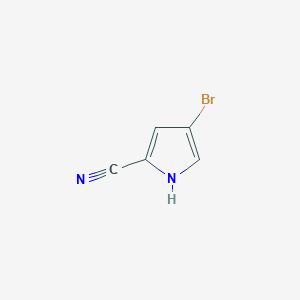
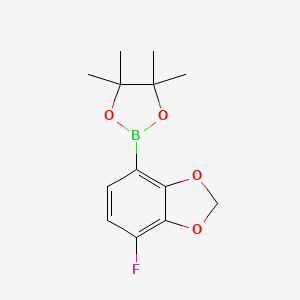
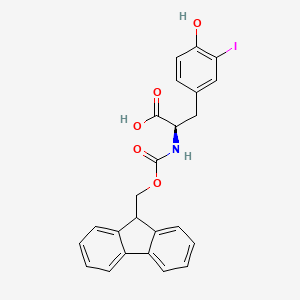
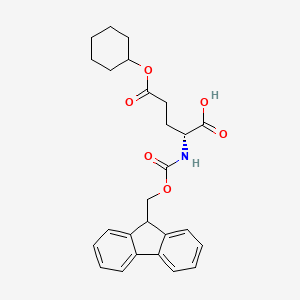

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
